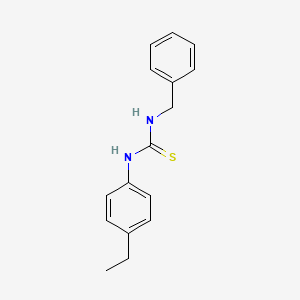
N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Antibacterial and Computational Validation
- Synthesis and Antibacterial Validation : A study focused on synthesizing various N-(4-bromophenyl)furan-2-carboxamide analogues, including N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide. These compounds showed significant in vitro antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Computational approaches like docking studies and molecular dynamics simulations validated the active site and molecular interaction stability of these compounds (Siddiqa et al., 2022).
Anticancer and Antileukemic Activities
- Antileukemic Activities : Research on furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide, related to N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide, showed promise in antileukemic activity tests against L-1210 leukemia (Earl & Townsend, 1979).
- Anticancer Evaluation : A study synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide. These compounds were tested against various cancer cell lines and showed significant anticancer activity, outperforming reference drugs in some cases (Ravinaik et al., 2021).
Herbicidal and Antiprotozoal Effects
- Herbicidal Activity : A series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, closely related to N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide, demonstrated significant preemergent and postemergent herbicidal activity against various weeds in greenhouse and field studies (Hamper et al., 1995).
- Antiprotozoal Activities : Another study synthesized dicationic 3,5-diphenylisoxazoles, analogous to N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide. These compounds were tested for their antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing promising results in vitro (Patrick et al., 2007).
Neuroprotective and Anticonvulsant Effects
- Neuroprotective Agents : Certain 2-thiazolecarboxamides, structurally similar to N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide, demonstrated anti-anoxic activity and potential as cerebral protective agents (Ohkubo et al., 1995).
- Anticonvulsant Action : Research on N-aryl isoxazolecarboxamide compounds showed considerable anticonvulsant activity, suggesting a therapeutic potential for seizure disorders (Lepage et al., 1992).
Propriétés
Nom du produit |
N-(4-ethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O3/c1-2-11-5-7-12(8-6-11)17-16(19)13-10-15(21-18-13)14-4-3-9-20-14/h3-10H,2H2,1H3,(H,17,19) |
Clé InChI |
UCQATMAWCAUGQE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1226334.png)
![4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1226335.png)
![1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1226338.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)

![N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide](/img/structure/B1226343.png)
![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)
![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)

![4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1226350.png)
![2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1226351.png)
![2-[[2-[5-(4-Morpholinylsulfonyl)-2-thiophenyl]-1-oxoethyl]amino]-5-phenyl-3-thiophenecarboxamide](/img/structure/B1226352.png)
